

5-Fluorouracil-15N2 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluorouracil-15N2

Cat. No.: B1339989

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An In-depth Technical Guide to 5-Fluorouracil-15N2

This technical guide provides comprehensive information on **5-Fluorouracil-15N2**, a stable isotope-labeled version of the widely used antineoplastic agent 5-Fluorouracil. This document is intended for researchers, scientists, and professionals in drug development, offering key data, metabolic pathways, and illustrative experimental contexts.

Core Compound Data

5-Fluorouracil-15N2 is the isotopically labeled counterpart of 5-Fluorouracil, where the two nitrogen atoms in the pyrimidine ring are replaced with the heavy isotope ^{15}N . This labeling makes it a valuable tool in metabolic and pharmacokinetic studies.

Parameter	Value	References
CAS Number	68941-95-7	[1][2][3][4][5][6][7]
Molecular Formula	C ₄ H ₃ F ¹⁵ N ₂ O ₂	[1][3]
Molecular Weight	132.06 g/mol	[1][6][7][8]
Synonyms	5-Fluorouracil-15N2, 5-Fluoro-2,4(1H,3H)pyrimidinedione-15N2, 5-FU-15N2	[1]
Isotopic Purity	98 atom % ¹⁵ N	[6]
Melting Point	282-286 °C	[1]

Mechanism of Action and Metabolic Pathway

5-Fluorouracil (5-FU) is a pyrimidine analog that functions as an antimetabolite, primarily interfering with DNA synthesis.[1][9] Its cytotoxic effects are exerted through its conversion into several active metabolites.[10][11] **5-Fluorouracil-15N2**, as a labeled analog, is utilized in research to trace the metabolic fate and mechanism of action of the parent drug.[1][5]

The primary mechanisms of action for 5-FU are:

- **Inhibition of Thymidylate Synthase (TS):** The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase, which is crucial for the synthesis of thymidylate (dTMP), a necessary precursor for DNA replication.[9][12] This inhibition leads to a depletion of dTMP, causing "thymineless death" in rapidly dividing cancer cells.[9]
- **Incorporation into RNA and DNA:** The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively.[10][13] This incorporation disrupts RNA processing and function and can lead to DNA damage.[11][12][13]

The metabolic activation and catabolism of 5-FU is a complex process involving several enzymes. The enzyme dihydropyrimidine dehydrogenase (DPD) is the rate-limiting step in the catabolism of 5-FU, breaking down over 80% of the administered dose.[11][12]

Metabolic Pathway of 5-Fluorouracil

The following diagram illustrates the key metabolic pathways of 5-Fluorouracil, from its administration to its anabolic activation and catabolic degradation.



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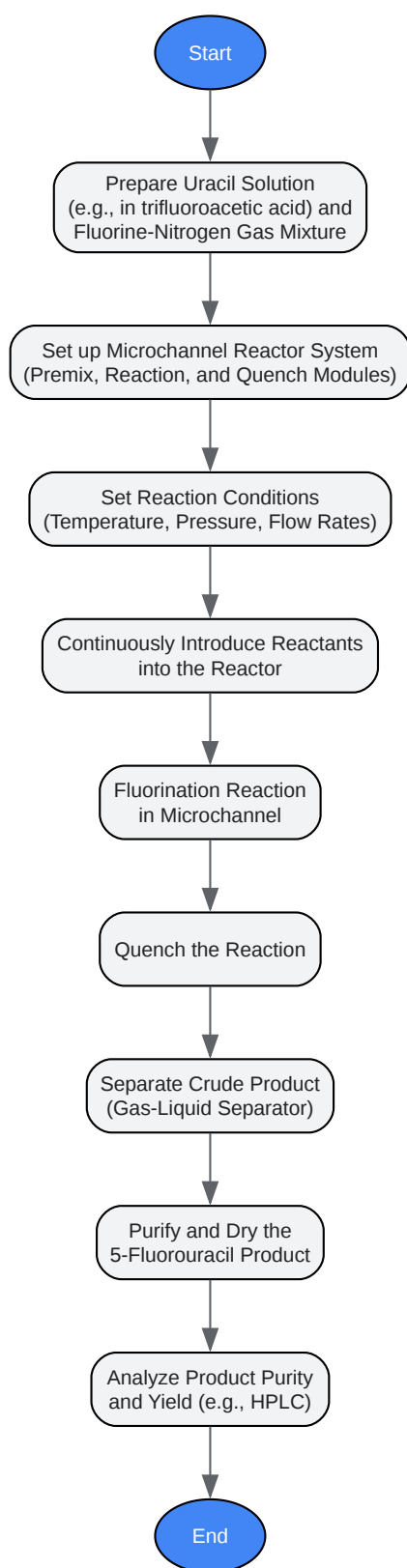
Metabolic activation and catabolism of 5-Fluorouracil.

Experimental Protocols

Detailed experimental protocols for **5-Fluorouracil-15N2** are often specific to the research being conducted. However, this section provides a generalized workflow for a common application: a synthesis method for unlabeled 5-Fluorouracil which could be adapted for the labeled compound, and an in vitro drug release study.

Illustrative Synthesis Workflow: Direct Fluorination of Uracil

A common method for synthesizing 5-Fluorouracil is the direct fluorination of uracil.^{[14][15]} The following diagram outlines a generalized workflow for this process in a microchannel reactor system.



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Generalized workflow for the synthesis of 5-Fluorouracil.

General Protocol: In Vitro Drug Release Study

An in vitro drug release study is a common experiment to evaluate the release profile of a drug from a formulation, such as a nanoemulsion.[16]

- **Preparation of Dialysis Membrane:** A dialysis membrane is soaked in a phosphate buffer (e.g., pH 7.4) for a specified period, typically 12 hours, to ensure it is fully hydrated and permeable.[16]
- **Sample Preparation:** A known quantity of the 5-Fluorouracil formulation (e.g., a nanoemulsion containing the equivalent of 5 mg of 5-FU) is dispersed in a small volume of the phosphate buffer.[16]
- **Loading the Dialysis Bag:** The prepared drug sample is placed inside the activated dialysis membrane bag, and both ends are securely sealed.
- **Release Study Setup:** The sealed dialysis bag is placed in a larger volume of the same phosphate buffer, which serves as the release medium. The setup is maintained at a constant temperature (e.g., 37°C) and stirred continuously.
- **Sampling:** At predetermined time intervals, aliquots of the release medium are withdrawn. An equal volume of fresh buffer is added to maintain a constant volume.
- **Analysis:** The concentration of 5-Fluorouracil in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- **Data Analysis:** The cumulative amount of drug released is plotted against time to determine the release kinetics.

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- To cite this document: BenchChem. [5-Fluorouracil-15N2 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1339989#5-fluorouracil-15n2-cas-number-and-molecular-weight]

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